molecular formula C7H7ClO3S B12861523 2-Hydroxy-6-methylbenzene-1-sulfonyl chloride

2-Hydroxy-6-methylbenzene-1-sulfonyl chloride

Cat. No.: B12861523
M. Wt: 206.65 g/mol
InChI Key: BIZKRLOOJRVXAH-UHFFFAOYSA-N
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Description

2-Hydroxy-6-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H7ClO3S. It is a sulfonyl chloride derivative of methylphenol (cresol) and is used primarily in organic synthesis. This compound is known for its reactivity and is often utilized in the preparation of various chemical intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-6-methylbenzene-1-sulfonyl chloride can be synthesized through the sulfonation of 2-hydroxy-6-methylbenzene (2,6-xylenol) followed by chlorination. The typical synthetic route involves the following steps:

    Sulfonation: 2,6-xylenol is reacted with chlorosulfonic acid (ClSO3H) at low temperatures to introduce the sulfonyl chloride group.

    Chlorination: The resulting sulfonic acid derivative is then treated with thionyl chloride (SOCl2) to replace the hydroxyl group with a chlorine atom, forming this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-methylbenzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing sulfonyl chloride group.

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by various nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under basic conditions to replace the sulfonyl chloride group.

Major Products

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Thioethers: Formed by reaction with thiols.

Scientific Research Applications

2-Hydroxy-6-methylbenzene-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

    Medicine: Utilized in the development of drugs and diagnostic agents.

    Industry: Applied in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-methylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-5-methylbenzene-1-sulfonyl chloride
  • 2-Hydroxy-4-methylbenzene-1-sulfonyl chloride
  • 2-Hydroxy-3-methylbenzene-1-sulfonyl chloride

Uniqueness

2-Hydroxy-6-methylbenzene-1-sulfonyl chloride is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The position of the hydroxyl and methyl groups relative to the sulfonyl chloride group affects the compound’s electronic properties and steric hindrance, making it distinct from its isomers.

Properties

Molecular Formula

C7H7ClO3S

Molecular Weight

206.65 g/mol

IUPAC Name

2-hydroxy-6-methylbenzenesulfonyl chloride

InChI

InChI=1S/C7H7ClO3S/c1-5-3-2-4-6(9)7(5)12(8,10)11/h2-4,9H,1H3

InChI Key

BIZKRLOOJRVXAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)O)S(=O)(=O)Cl

Origin of Product

United States

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